molecular formula C8H12O B14631712 3-Cyclohexene-1-carboxaldehyde, 3-methyl- CAS No. 56980-32-6

3-Cyclohexene-1-carboxaldehyde, 3-methyl-

Cat. No.: B14631712
CAS No.: 56980-32-6
M. Wt: 124.18 g/mol
InChI Key: ABAHVCWRMOPYKP-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-carboxaldehyde, 3-methyl- is an organic compound with the molecular formula C8H12O. It is a colorless liquid that is less dense than water and slightly soluble in water . This compound is known for its use in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyclohexene-1-carboxaldehyde, 3-methyl- can be synthesized through various methods. One common method involves the Diels-Alder reaction of 2-methyl-1,3-pentadiene with acrolein . This reaction typically requires specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of 3-Cyclohexene-1-carboxaldehyde, 3-methyl- often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through distillation or other separation techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexene-1-carboxaldehyde, 3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

3-Cyclohexene-1-carboxaldehyde, 3-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-carboxaldehyde, 3-methyl- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Comparison: 3-Cyclohexene-1-carboxaldehyde, 3-methyl- is unique due to its specific structural configuration, which influences its reactivity and applications

Properties

CAS No.

56980-32-6

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

3-methylcyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C8H12O/c1-7-3-2-4-8(5-7)6-9/h3,6,8H,2,4-5H2,1H3

InChI Key

ABAHVCWRMOPYKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(C1)C=O

Origin of Product

United States

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